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molecular formula C19H23NO4 B8795800 (3-Benzyloxy-4-methoxy-benzylidene)-(2,2-dimethoxy-ethyl)-amine CAS No. 41462-21-9

(3-Benzyloxy-4-methoxy-benzylidene)-(2,2-dimethoxy-ethyl)-amine

Cat. No. B8795800
M. Wt: 329.4 g/mol
InChI Key: LJOPWJLGPXUYFM-UHFFFAOYSA-N
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Patent
US07067529B2

Procedure details

3-Benzyloxy-4-methoxybenzaldehyde (2.42 g, 10 mmol), aminoacetaldehyde dimethylacetal (1.08 g, 10 mmol), and trimethylorthoformate (2.5 mL) were mixed in 1,2-dichloroethane (10 mL) at room temperature and stirred×2 hours. The solvent was removed in vacuo to give (3-benzyloxy-4-methoxy-benzylidene)-(2,2-dimethoxy-ethyl)-amine as a viscous oil, which was dissolved in diethyl ether (10 mL).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[CH:12]=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:19][O:20][CH:21]([O:24][CH3:25])[CH2:22][NH2:23].COC(OC)OC>ClCCCl>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[CH:12]=[N:23][CH2:22][CH:21]([O:24][CH3:25])[O:20][CH3:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CC1OC
Name
Quantity
1.08 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
2.5 mL
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred×2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=NCC(OC)OC)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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